7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine
Description
7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine is a bicyclic aromatic compound featuring a seven-membered benzoannulene core substituted with a pyrrolidine ring at position 7 and a primary amine at position 2. Its molecular formula is C14H21N2, with a molecular weight of 217.33 g/mol (calculated from structural data in ). The compound has garnered attention in medicinal chemistry due to its role as a key structural motif in therapeutic agents targeting neurological and oncological pathways.
Notably, it serves as a critical component of Bemcentinib (INN: Bemcentinibum), a tyrosine kinase inhibitor targeting Axl receptors for metastatic cancer treatment (). The (S)-enantiomer of this compound has been synthesized and studied, highlighting the importance of stereochemistry in its biological activity ().
Properties
IUPAC Name |
7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-14-6-3-12-4-7-15(8-5-13(12)11-14)17-9-1-2-10-17/h3,6,11,15H,1-2,4-5,7-10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLOOOSMNDHSEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169873 | |
| Record name | 6,7,8,9-Tetrahydro-7-(1-pyrrolidinyl)-5H-benzocyclohepten-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037627-94-3 | |
| Record name | 6,7,8,9-Tetrahydro-7-(1-pyrrolidinyl)-5H-benzocyclohepten-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1037627-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7,8,9-Tetrahydro-7-(1-pyrrolidinyl)-5H-benzocyclohepten-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors, such as N-substituted piperidines.
Amination and Cyclization: The amination and cyclization of functionalized acyclic substrates can lead to the formation of the desired compound.
Oxidation and Ring Expansion: Oxidation of pyrrolidine derivatives and ring expansion of β-lactams or cyclopropylamides are also common methods.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific oxidants and additives to control the selectivity of the reactions .
Chemical Reactions Analysis
Reduction of Nitro Intermediate to Primary Amine
This reaction involves the catalytic hydrogenation of a nitro precursor to yield the target amine.
Mechanistic Insight :
The nitro group (-NO₂) is reduced to a primary amine (-NH₂) via heterogeneous catalysis. Palladium facilitates hydrogen adsorption and electron transfer, cleaving the N–O bonds while preserving the benzoannulene and pyrrolidine frameworks .
Alkylation of Pyrrolidine Nitrogen
Functionalization of the pyrrolidine nitrogen enhances solubility and pharmacological properties.
Key Observation :
The reaction proceeds via an SN2 mechanism, where the iodoalkane acts as an alkylating agent. K₂CO₃ deprotonates the pyrrolidine nitrogen, enhancing nucleophilicity .
Cyclocondensation to Form Triazole Derivatives
This reaction constructs triazole rings for kinase inhibitor applications.
Significance :
The amine participates in a cyclocondensation reaction, forming a triazole core critical for Axl kinase inhibition. The alcohol-water solvent system removes polar impurities, improving purity .
Scientific Research Applications
Organic Synthesis
7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-2-amine serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. Researchers utilize this compound in the development of new synthetic pathways and methodologies.
Biological Studies
The compound is under investigation for its potential biological activities. Preliminary studies suggest that it may interact with specific biological targets, influencing various cellular pathways. This interaction is crucial for understanding its role in medicinal chemistry and its potential therapeutic applications.
Case Study: Interaction with Biological Targets
Research has indicated that compounds similar to 7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-2-amine exhibit activity against certain enzymes and receptors. For instance, studies have shown that derivatives of this compound can modulate the activity of neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
Pharmaceutical Development
The compound is being explored for its therapeutic potential in drug discovery. Its unique structural features may confer advantages in designing drugs targeting specific diseases. The ongoing research focuses on optimizing its pharmacological properties and understanding its mechanism of action.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of fine chemicals and pigments. Its unique chemical properties make it suitable for use in dyes and other industrial products.
Uniqueness
The fused ring structure of 7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-2-amine distinguishes it from other compounds. This structural characteristic contributes to its unique chemical reactivity and biological activity.
Mechanism of Action
The mechanism of action of 7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzo[7]annulene scaffold is highly versatile, with structural modifications significantly altering pharmacological properties. Below is a comparative analysis with five structurally related compounds:
Biological Activity
7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-2-amine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C15H22N2
- Molecular Weight : 230.36 g/mol
- CAS Number : 1037627-94-3
- Purity : Typically around 95% to 97% in commercial preparations.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The unique fused ring structure allows it to modulate the activity of proteins and enzymes involved in several biological pathways. Notably, it has been studied for its potential effects on the P2X7 receptor, which is implicated in neuroinflammatory processes associated with diseases such as Alzheimer's and Parkinson's disease .
In Vitro Studies
Research indicates that 7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-2-amine exhibits notable effects on various cell lines:
In Vivo Studies
Animal models have demonstrated the compound's potential therapeutic effects:
- Alzheimer's Disease Model : In transgenic mice models, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition .
- Parkinson's Disease Model : The compound showed protective effects on dopaminergic neurons in rodent models subjected to neurotoxic damage .
Case Studies
-
Study on Neuroinflammation :
A recent study explored the role of this compound in modulating neuroinflammatory responses. The results indicated a significant reduction in pro-inflammatory cytokines in treated animals compared to controls, suggesting its potential as an anti-inflammatory agent in CNS disorders . -
Therapeutic Potential in Pain Management :
Another investigation focused on pain relief mechanisms. The compound was found to interact with pain pathways in animal models, leading to decreased pain sensitivity and improved quality of life metrics in chronic pain conditions .
Comparison with Similar Compounds
Q & A
Q. What are the optimal synthetic routes for 7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine?
Methodological Answer: The synthesis typically involves multi-step strategies, including:
- Knoevenagel condensation of phthalaldehyde derivatives with cyclic ketones to form benzoannulene scaffolds, followed by hydrogenation and decarboxylation (e.g., synthesis of benzo[7]annulen-7-one intermediates) .
- Reductive amination of ketone intermediates with pyrrolidine using NaBH(OAc)₃ to introduce the pyrrolidin-1-yl moiety, ensuring stereochemical control (critical for Axl kinase inhibition) .
- Intermediate purification via silica gel chromatography, with yields >85% achievable under optimized conditions (e.g., SI-14 synthesis with 89% yield) .
Key Data:
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer: Use a combination of analytical techniques:
- HPLC : Confirm purity (>98%) with method validation (e.g., mobile phase gradients, column type) .
- NMR : Assign stereochemistry (e.g., 7S configuration in Bemcentinib derivatives) and verify substituent positions (¹H/¹³C chemical shifts) .
- HRMS : Validate molecular weight (e.g., 506.64 g/mol for C₃₀H₃₄N₈) and isotopic patterns .
- FTIR : Identify functional groups (e.g., C-H stretching in pyrrolidine at 2843 cm⁻¹) .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine substituent influence Axl kinase inhibition?
Methodological Answer:
- The 7S stereoisomer (e.g., in Bemcentinib/R428) exhibits high Axl affinity due to optimal spatial alignment with the kinase’s ATP-binding pocket.
- Stereochemical inversion (e.g., 7R) reduces potency by disrupting these interactions, highlighting the necessity of chiral resolution during synthesis .
Q. What experimental models are appropriate for evaluating in vivo efficacy?
Methodological Answer:
- Metastatic cancer models :
- Orthotopic breast cancer : Axl inhibition (10 mg/kg/day oral dosing) reduces lung metastasis by 70% in murine models, validated via bioluminescence imaging .
- Tumor stromal co-cultures : Axl blockade in fibroblasts suppresses matrix metalloproteinase secretion, impairing tumor invasion (EC₅₀ = 50 nM) .
- Pharmacokinetics : Monitor plasma half-life (t₁/₂ ≈ 4–6 hours) and brain penetration (limited by P-glycoprotein efflux) using LC-MS/MS .
Q. How can researchers resolve contradictions in receptor binding data across studies?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized binding assays : Use radiolabeled tracers (e.g., [¹⁸F]PF-NB1 for GluN2B receptors) to quantify affinity (Kd ≈ 2–5 nM) and avoid off-target effects (e.g., σ receptor cross-reactivity) .
- Cell-type specificity : Compare results across primary cells (e.g., mast cells ) vs. immortalized lines (e.g., HEK293T overexpressing Axl) .
- Data normalization : Report inhibition as % of control ± SEM, with positive/negative controls (e.g., CP-101,606 for GluN2B) .
Q. What structural modifications enhance metabolic stability without compromising activity?
Methodological Answer:
- Pyrrolidine substitution : Replace hydrogen with fluorine at C2 to reduce CYP450-mediated oxidation (improves t₁/₂ by 2-fold) .
- Annulene core : Introduce electron-withdrawing groups (e.g., F) at C5 to block epoxidation, confirmed via LC-MS metabolite profiling .
- Prodrug strategies : Esterify amine groups (e.g., methyl oxalate in SI-14) to enhance solubility and delay hepatic clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
